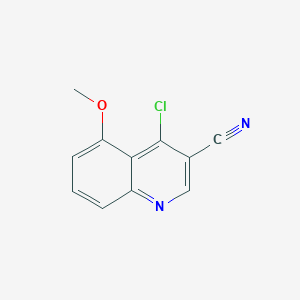
Cyclopentanone, 3-(dimethylphenylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethyl(phenyl)silyl)cyclopentanone is an organosilicon compound with the molecular formula C13H18OSi It is characterized by the presence of a cyclopentanone ring substituted with a dimethyl(phenyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclopentanone typically involves the reaction of cyclopentanone with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl enolate intermediate, which then undergoes silylation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes .
Aplicaciones Científicas De Investigación
3-(Dimethyl(phenyl)silyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is utilized in the production of silicon-containing materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-(Dimethyl(phenyl)silyl)cyclopentanone exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the reactivity of the cyclopentanone ring. These interactions are crucial for the compound’s role in organic synthesis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilylcyclopentanone
- Phenylsilylcyclopentanone
- Dimethylsilylcyclopentanone
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclopentanone is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability compared to other silyl-substituted cyclopentanones. The phenyl group enhances the compound’s ability to participate in various chemical reactions, while the dimethyl groups provide steric protection .
Propiedades
Número CAS |
109023-10-1 |
|---|---|
Fórmula molecular |
C13H18OSi |
Peso molecular |
218.37 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H18OSi/c1-15(2,12-6-4-3-5-7-12)13-9-8-11(14)10-13/h3-7,13H,8-10H2,1-2H3 |
Clave InChI |
ATYQIQHFAGEZRO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1CCC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)

![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)



![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)





![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
